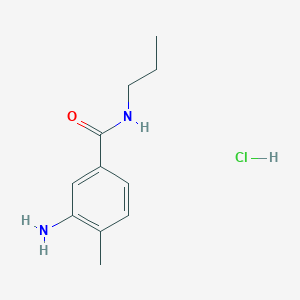![molecular formula C21H27N7O3 B2716913 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide CAS No. 895842-23-6](/img/structure/B2716913.png)
2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.
Introduction of the phenylpropyl group: This step involves the alkylation of the purine core with a phenylpropyl halide under basic conditions.
Attachment of the piperazine ring: This step involves the nucleophilic substitution of a halogenated purine derivative with piperazine.
Acetylation: The final step involves the acetylation of the piperazine nitrogen with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the purine core or the attached substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the purine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with various biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in treating various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biological pathways.
相似化合物的比较
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A compound similar to caffeine, found in chocolate.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide is unique due to its specific structural features, such as the phenylpropyl group and the piperazine ring. These features confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-[4-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-25-18-17(19(30)24-21(25)31)28(9-5-8-15-6-3-2-4-7-15)20(23-18)27-12-10-26(11-13-27)14-16(22)29/h2-4,6-7H,5,8-14H2,1H3,(H2,22,29)(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRUSHTXKQRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/new.no-structure.jpg)
![2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2716832.png)
![1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2716833.png)
![4-{[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2716834.png)

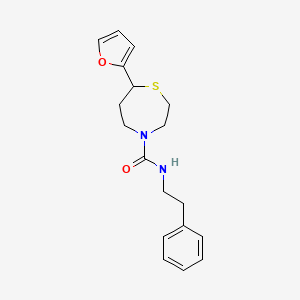
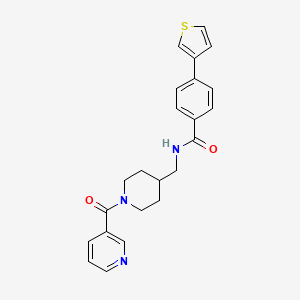
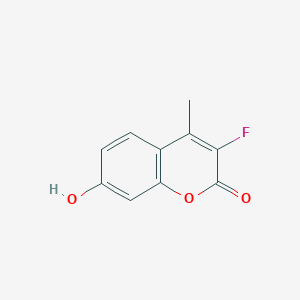
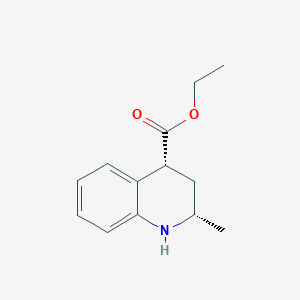
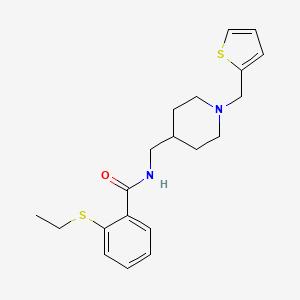
![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2716845.png)
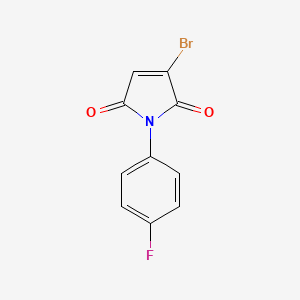
![N-tert-butyl-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2716851.png)
